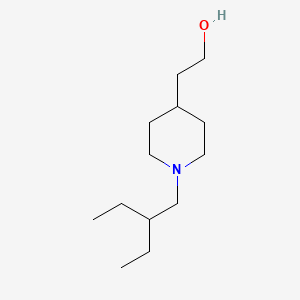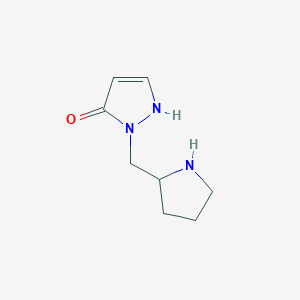
1-(2-Etilbutil)piperidin-4-il)etan-1-ol
Descripción general
Descripción
2-(1-(2-Ethylbutyl)piperidin-4-yl)ethan-1-ol is a useful research compound. Its molecular formula is C13H27NO and its molecular weight is 213.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(1-(2-Ethylbutyl)piperidin-4-yl)ethan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-(2-Ethylbutyl)piperidin-4-yl)ethan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Sistemas de entrega genética
Este compuesto se ha utilizado en el desarrollo de medicamentos genómicos no virales para los pulmones. Sirve como bloque de construcción para lípidos ionizables biodegradables, que se utilizan para crear vehículos de administración inhalables para editores de genes de ARNm y CRISPR-Cas9 . Esta aplicación es crucial para avanzar en las técnicas de terapia génica.
Desarrollo de PROTAC
La estructura de esta molécula es beneficiosa en la creación de conectores PROTAC. Estos conectores son parte de una molécula más grande que se une a una proteína diana y una ligasa de ubiquitina E3, lo que lleva a la degradación del objetivo . Esto tiene implicaciones significativas para la degradación de proteínas dirigidas en el tratamiento de enfermedades.
Investigación de antihistamínicos
Una impureza de este compuesto, 1-(2-Etoxietil)-2-(piperidin-4-il)-1H-benzo[d]imidazol clorhidrato, está relacionada con Bilastina, un antihistamínico H1 no sedante utilizado para la rinitis alérgica y la urticaria idiopática crónica . La investigación en esta área podría conducir al desarrollo de nuevos medicamentos antihistamínicos.
Química verde
Los derivados de piperidina, incluido este compuesto, se han sintetizado utilizando medios de disolventes eutécticos profundos más ecológicos . Este enfoque es parte del campo más amplio de la química verde, que tiene como objetivo reducir o eliminar el uso y la generación de sustancias peligrosas.
Aplicaciones farmacológicas
La porción de piperidina es una característica común en muchos compuestos farmacológicamente activos. Como tal, es probable que se exploren los derivados de este compuesto por sus posibles aplicaciones farmacológicas . Esto incluye el desarrollo de nuevos medicamentos con diversos efectos terapéuticos.
Síntesis química
Este compuesto también se puede utilizar en síntesis química como intermedio o reactivo para producir otras moléculas complejas. Su presencia en diversas rutas sintéticas destaca su versatilidad en la química orgánica .
Mecanismo De Acción
Target of Action
The primary target of 2-(1-(2-Ethylbutyl)piperidin-4-yl)ethan-1-ol is glutaminase 1 . Glutaminase 1 is an enzyme that plays a crucial role in cellular metabolism by converting glutamine into glutamate, a key molecule in cellular energy production and signal transduction .
Mode of Action
The compound interacts with its target, glutaminase 1, by inhibiting its activity . This inhibition disrupts the conversion of glutamine to glutamate, thereby affecting cellular metabolism and signaling .
Biochemical Pathways
The inhibition of glutaminase 1 affects the glutaminolysis pathway, which is a critical metabolic pathway in cells . This disruption can lead to a decrease in the production of glutamate and subsequently affect other downstream processes such as the tricarboxylic acid (TCA) cycle and the production of ATP, the main energy currency of the cell .
Result of Action
The inhibition of glutaminase 1 by 2-(1-(2-Ethylbutyl)piperidin-4-yl)ethan-1-ol can lead to a decrease in cellular energy production and disrupt cellular signaling . This disruption can potentially lead to the death of cells that are heavily reliant on glutaminolysis for survival, such as certain cancer cells .
Análisis Bioquímico
Biochemical Properties
2-(1-(2-Ethylbutyl)piperidin-4-yl)ethan-1-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The nature of these interactions can vary, but they often involve binding to specific sites on enzymes or proteins, thereby influencing their activity. For instance, this compound may act as a substrate or inhibitor in enzymatic reactions, altering the rate of reaction and the overall biochemical pathway .
Cellular Effects
The effects of 2-(1-(2-Ethylbutyl)piperidin-4-yl)ethan-1-ol on cells and cellular processes are diverse. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may modulate the activity of signaling molecules, leading to changes in downstream signaling pathways. Additionally, it can impact gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional activity of specific genes .
Molecular Mechanism
At the molecular level, 2-(1-(2-Ethylbutyl)piperidin-4-yl)ethan-1-ol exerts its effects through various mechanisms. It may bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity. This binding can result in conformational changes in the target biomolecule, affecting its function. Additionally, this compound may influence gene expression by interacting with transcriptional machinery or epigenetic regulators .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(1-(2-Ethylbutyl)piperidin-4-yl)ethan-1-ol can change over time. The stability and degradation of this compound are important factors to consider. Over time, it may undergo chemical degradation, leading to the formation of degradation products that could have different biological activities. Long-term studies in vitro or in vivo have shown that this compound can have sustained effects on cellular function, although the specific nature of these effects can vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of 2-(1-(2-Ethylbutyl)piperidin-4-yl)ethan-1-ol in animal models can vary with different dosages. At lower doses, it may have minimal or beneficial effects, while higher doses could lead to toxic or adverse effects. Threshold effects are often observed, where a certain dosage is required to elicit a significant biological response. Toxicity studies have shown that high doses of this compound can lead to adverse effects, such as organ damage or altered physiological functions .
Metabolic Pathways
2-(1-(2-Ethylbutyl)piperidin-4-yl)ethan-1-ol is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, this compound may be metabolized by liver enzymes, leading to the formation of metabolites that can be further processed or excreted. The specific metabolic pathways and enzymes involved can vary depending on the organism and experimental conditions .
Transport and Distribution
The transport and distribution of 2-(1-(2-Ethylbutyl)piperidin-4-yl)ethan-1-ol within cells and tissues are crucial for understanding its biological effects. This compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Once inside the cell, it can localize to specific compartments or organelles, where it can exert its biological effects. The distribution of this compound within tissues can also influence its overall activity and toxicity .
Subcellular Localization
The subcellular localization of 2-(1-(2-Ethylbutyl)piperidin-4-yl)ethan-1-ol is an important aspect of its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcriptional machinery, or to the mitochondria, where it can influence cellular metabolism. The specific localization can affect the compound’s activity and its overall biological effects .
Propiedades
IUPAC Name |
2-[1-(2-ethylbutyl)piperidin-4-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27NO/c1-3-12(4-2)11-14-8-5-13(6-9-14)7-10-15/h12-13,15H,3-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMGQOOZCIDWDAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)CN1CCC(CC1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[Cyclohexyl(methyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B1489372.png)












![(3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)methanamine](/img/structure/B1489395.png)
